Cas no 1446-91-9 (trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride)

trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride structure
1446-91-9 structure
Product Name:trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
CAS No:1446-91-9
MF:C22H44Cl2N2
MW:407.50416469574
CID:190325
Update Time:2023-08-03

trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,4-Cyclohexanebis(methylamine),N,N'-bis(cyclohexylmethyl)-, dihydrochloride, cis- (8CI)
    • trans-N,N'-(1,4-Cyclohexylenedimethylene)dicyclohexanemethylamine dihydrochloride
    • trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
    • Cyclohexanemethylamine, N,N'-(1,4-cyclohexylenedimethylene)di-, dihydrochloride, (E)-
    • 1,4-Cyclohexanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride, (E)-
    • cis-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
    • Cyclohexanemethylamine, N,N'-(1,4-cyclohexylenedimethylene)di-, dihydrochlorid
    • Inchi: 1S/C22H42N2.2ClH/c1-3-7-19(8-4-1)15-23-17-21-11-13-22(14-12-21)18-24-16-20-9-5-2-6-10-20;;/h19-24H,1-18H2;2*1H
    • InChI Key: PUEDRVOCLLHKQK-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N(CC1CCCCC1)CC1CCC(CNCC2CCCCC2)CC1

Computed Properties

  • Exact Mass: 406.288
  • Monoisotopic Mass: 406.288
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 278
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1

Experimental Properties

  • Boiling Point: 431.3°Cat760mmHg
  • Flash Point: 261.2°C

trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride Related Literature

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